(4s)-6-Methyl-4-phenylchroman-2-one basic properties
(4s)-6-Methyl-4-phenylchroman-2-one basic properties
This guide provides an in-depth technical analysis of (4S)-6-Methyl-4-phenylchroman-2-one , a critical chiral dihydrocoumarin derivative. While primarily recognized as the enantiomeric counterpart (distomer) to the key intermediate for Tolterodine (a muscarinic antagonist), this compound serves as a vital reference standard for enantiomeric purity profiling in pharmaceutical development.
Technical Profile: (4S)-6-Methyl-4-phenylchroman-2-one
Core Identity & Physicochemical Characterization
1. Chemical Identity
The compound is a rigid bicyclic lactone. Its stereochemistry at the C4 position is critical, as it dictates the pharmacological trajectory of downstream derivatives.
| Property | Specification |
| IUPAC Name | (4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one |
| CAS Number | 349547-18-8 (Specific to 4S-isomer) |
| Racemate CAS | 40546-94-9 |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| SMILES | Cc1ccc2c(c1)c3ccccc3 |
| Key Moiety | 3,4-Dihydrocoumarin (Chroman-2-one) backbone |
2. Physicochemical Properties
The following data establishes the baseline for handling and identification.
| Parameter | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage.[1] |
| Melting Point | 68 – 70 °C | Value typically refers to the racemate; pure enantiomers may exhibit sharper ranges. |
| Solubility | Soluble in MeOH, Acetonitrile, DCM, Ethyl Acetate | Poorly soluble in water; suitable for reverse-phase or normal-phase organic chromatography. |
| Chirality | Levorotatory or Dextrorotatory (Solvent dependent) | Requires polarimetric verification against a certified standard. |
| Stability | Stable under ambient conditions | Sensitive to hydrolysis (lactone opening) in strong basic media. |
Synthetic Methodology: Asymmetric Catalysis
The Hayashi-Miyaura Pathway
The most elegant and atom-economical route to (4S)-6-Methyl-4-phenylchroman-2-one is the Rhodium-catalyzed asymmetric conjugate addition . This method avoids the waste associated with classical resolution (e.g., crystallization of diastereomeric salts).
Mechanism & Protocol
The synthesis relies on the 1,4-addition of phenylboronic acid to 6-methylcoumarin. The stereochemistry is controlled by the chiral ligand complexed with Rhodium.
Reaction Scheme (DOT Visualization):
Figure 1: Rhodium-catalyzed asymmetric synthesis pathway utilizing (S)-BINAP ligands to induce C4-stereochemistry.
Experimental Protocol (Self-Validating)
-
Catalyst Formation: In a dry Schlenk flask under Argon, dissolve [Rh(acac)(C₂H₄)₂] (3 mol%) and (S)-BINAP (3.3 mol%) in 1,4-dioxane. Stir for 5 minutes to generate the active chiral cationic species.
-
Addition: Add 6-methylcoumarin (1.0 equiv) and phenylboronic acid (2.0 equiv).
-
Reaction: Heat to 100°C for 3 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[2][3][4][5]
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
-
Purification: Flash column chromatography (SiO₂) to yield the lactone.
-
Validation: Check enantiomeric excess (ee) using Chiral HPLC (see Section 3).
Analytical Profiling & Quality Control
Distinguishing the (4S) Distomer from the (4R) Eutomer
In the context of Tolterodine synthesis, the (4R) enantiomer is the desired intermediate. The (4S) isomer is a critical impurity that must be quantified.
1. Chiral HPLC Method
This protocol separates the enantiomers based on steric interaction with a polysaccharide stationary phase.
| Parameter | Condition |
| Column | Daicel CHIRALPAK® AD-H or OD-H (Amylose/Cellulose derivative) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Aromatic absorption) |
| Temperature | 25 °C |
| Expected Retention | (4S) and (4R) peaks typically resolve with α > 1.2. |
2. NMR Spectroscopy (1H NMR, 400 MHz, CDCl₃)
Diagnostic signals confirm the lactone ring closure and substitution pattern.
-
δ 2.30 (s, 3H): Aryl methyl group (C6-CH₃).
-
δ 2.90 - 3.10 (m, 2H): C3-Methylene protons (diastereotopic due to C4 chiral center).
-
δ 4.25 (t, J=7.0 Hz, 1H): C4-Methine proton. This is the chiral handle; the coupling constant confirms the pseudo-axial/equatorial orientation.
-
δ 6.90 - 7.40 (m, 8H): Aromatic protons (Coumarin + Phenyl ring).
3. Impurity Logic & Control Strategy
The (4S) isomer is an "enantiomeric impurity." In drug substances, its limit is typically controlled to < 0.15% (ICH Q3A).
Resolution Workflow (DOT Visualization):
Figure 2: Quality Control workflow for monitoring (4S) impurity levels in Tolterodine precursors.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long-lasting effects).
-
Storage: Store at 2-8°C. Protect from light and moisture. The lactone ring is susceptible to hydrolysis; avoid prolonged exposure to atmospheric moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3791643, 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one. Retrieved from .
-
Santa Cruz Biotechnology. (4S)-6-Methyl-4-phenylchroman-2-one Product Data Sheet. Retrieved from .
- Hayashi, T., et al. (2007).Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins. Journal of the American Chemical Society.
-
U.S. Pharmacopeia (USP). Tolterodine Tartrate Related Compound A (6-Methyl-4-phenylchroman-2-one). Retrieved from .
-
GuideChem. Chemical Properties of CAS 349547-18-8. Retrieved from .
